benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)
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Overview
Description
2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzoic acid and an appropriate amine derivative. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: A precursor in the synthesis of the compound.
Benzylideneaniline Derivatives: Compounds with similar structural motifs.
Aromatic Esters: Compounds with ester linkages and aromatic rings.
Uniqueness
2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H22Cl2N2O4 |
---|---|
Molecular Weight |
593.5 g/mol |
IUPAC Name |
[2-[[3-[[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-27-16-12-23(13-17-27)33(39)41-31-10-3-1-6-25(31)21-37-29-8-5-9-30(20-29)38-22-26-7-2-4-11-32(26)42-34(40)24-14-18-28(36)19-15-24/h1-22H |
InChI Key |
SJUIHAMPUWOGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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